2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hcl
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Overview
Description
2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride is an isotopically labeled research compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a labeled internal standard for quantitation in LC/MS applications.
Biology: Acts as a neurotransmitter for dopamine receptors and a neurohormone for regulating brain functions.
Medicine: Potential use as a follicle-stimulating hormone (FSH) agonist to treat fertility disorders
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a neurotransmitter, it binds to dopamine receptors, influencing various brain functions. Additionally, as an FSH agonist, it interacts with FSH receptors to regulate reproductive processes .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride: Another isotopically labeled compound used in similar research applications.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
Uniqueness
2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful in precise quantitation and tracing studies in various scientific fields .
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
238.76 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[3-ethoxy-4-(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i2D3,6D2,7D2; |
InChI Key |
YXLSDLKSKODYFG-VPTCIXLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])N)OCC.Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)OC.Cl |
Origin of Product |
United States |
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